molecular formula C28H34N2OS B13772562 17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one CAS No. 96274-81-6

17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one

Cat. No.: B13772562
CAS No.: 96274-81-6
M. Wt: 446.6 g/mol
InChI Key: AQSATGOJKKVKAN-FTIQDDARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one: is a synthetic steroidal compound It is structurally characterized by the presence of an androstane backbone with a thiazole ring and an aniline group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Attachment of the Aniline Group: The aniline group can be introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with a halogenated intermediate.

    Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogenated compounds and strong bases (e.g., sodium hydride, NaH) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides, amines, or ethers.

Scientific Research Applications

17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one: has several scientific research applications:

    Chemistry: It is used as a model compound to study steroidal chemistry and reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other synthetic compounds.

Mechanism of Action

The mechanism of action of 17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: It can bind to steroid receptors, modulating their activity and influencing cellular processes.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.

    Signal Transduction: It can interfere with signal transduction pathways, altering cellular responses and gene expression.

Comparison with Similar Compounds

17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one: can be compared with other similar steroidal compounds, such as:

    Androst-4-ene-3,11-dione: This compound shares a similar androstane backbone but lacks the thiazole and aniline groups.

    17-alpha-hydroxy-androst-4-en-3-one: This compound has a hydroxyl group at the 17-alpha position, differing in its functional groups and potential biological activity.

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other steroidal compounds.

Properties

CAS No.

96274-81-6

Molecular Formula

C28H34N2OS

Molecular Weight

446.6 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(2-anilino-1,3-thiazol-4-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H34N2OS/c1-27-14-12-20(31)16-18(27)8-9-21-22-10-11-24(28(22,2)15-13-23(21)27)25-17-32-26(30-25)29-19-6-4-3-5-7-19/h3-7,16-17,21-24H,8-15H2,1-2H3,(H,29,30)/t21-,22-,23-,24+,27-,28-/m0/s1

InChI Key

AQSATGOJKKVKAN-FTIQDDARSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C4=CSC(=N4)NC5=CC=CC=C5)CCC6=CC(=O)CC[C@]36C

Canonical SMILES

CC12CCC3C(C1CCC2C4=CSC(=N4)NC5=CC=CC=C5)CCC6=CC(=O)CCC36C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.